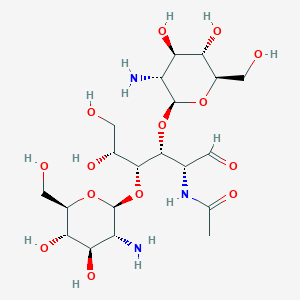
Glcn-glcn-glcnac (chito)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glcn-glcn-glcnac (chito), also known as Glcn-glcn-glcnac (chito), is a useful research compound. Its molecular formula is C20H37N3O14 and its molecular weight is 543.5 g/mol. The purity is usually 95%.
The exact mass of the compound Glcn-glcn-glcnac (chito) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Trisaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Glcn-glcn-glcnac (chito) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glcn-glcn-glcnac (chito) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Chito exhibits significant antimicrobial properties against a range of pathogens. Research has shown that chito-oligosaccharides with varying degrees of polymerization (DP) demonstrate enhanced antifungal activity when combined with synthetic fungicides. For instance, COS with DP between 15 and 40 showed synergistic effects against Botrytis cinerea, a common fungal pathogen affecting fruits and vegetables .
Anti-inflammatory Effects
Chito has been found to modulate immune responses, making it useful in treating inflammatory conditions. Studies indicate that COS can reduce inflammation by inhibiting pro-inflammatory cytokines, thus serving as potential therapeutic agents for diseases such as arthritis and inflammatory bowel disease .
Wound Healing
The application of chito in wound healing has gained traction due to its biocompatibility and ability to promote cell proliferation and tissue regeneration. COS accelerates the healing process by enhancing fibroblast migration and collagen synthesis .
Drug Delivery Systems
Chito's biocompatibility allows it to be used as a carrier for drug delivery. Its ability to form nanoparticles enhances the solubility and bioavailability of poorly soluble drugs, facilitating controlled release in targeted therapies. Research shows that chito-based nanoparticles can effectively deliver anticancer drugs while minimizing side effects .
Antioxidant Properties
Chito exhibits antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Studies have demonstrated that COS can scavenge free radicals, thereby protecting cells from damage caused by oxidative stress .
Biocontrol Agent
Chito has been utilized as a biocontrol agent against various plant pathogens. Its antifungal properties can reduce the reliance on chemical fungicides, promoting sustainable agricultural practices. For example, COS has shown efficacy in controlling Fusarium species in crops .
Soil Health Improvement
The application of chito in soil enhances its microbial activity and nutrient availability. This leads to improved soil structure and fertility, contributing to better crop yields .
Plant Growth Promotion
Chito promotes plant growth by enhancing root development and nutrient uptake. Studies indicate that the application of COS can stimulate plant growth hormones, leading to increased biomass production .
Food Preservation
Chitosan is widely used as a natural preservative due to its antimicrobial properties. It can extend the shelf life of perishable products by inhibiting microbial growth on food surfaces .
Functional Food Ingredients
Chitosan is incorporated into functional foods for its health benefits, including cholesterol-lowering effects and weight management properties. Its role as a dietary supplement is supported by its ability to bind fats in the gastrointestinal tract .
Comparative Data Table
Propiedades
Número CAS |
138430-54-3 |
|---|---|
Fórmula molecular |
C20H37N3O14 |
Peso molecular |
543.5 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5R)-3,4-bis[[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5,6-dihydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C20H37N3O14/c1-6(28)23-7(2-24)17(36-19-11(21)15(32)13(30)9(4-26)34-19)18(8(29)3-25)37-20-12(22)16(33)14(31)10(5-27)35-20/h2,7-20,25-27,29-33H,3-5,21-22H2,1H3,(H,23,28)/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20-/m0/s1 |
Clave InChI |
VLYLDPWAIOGXBJ-WYEVLCNTSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)N)OC2C(C(C(C(O2)CO)O)O)N |
SMILES isomérico |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)N)OC2C(C(C(C(O2)CO)O)O)N |
Sinónimos |
2-amino-2-deoxyglucopyranosyl-1-4-2-amino-2-deoxyglucopyranosyl-(1-4)-2-acetamido-2-deoxyglucopyranoside GlcN-GlcN-GlcNAc (chito) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















